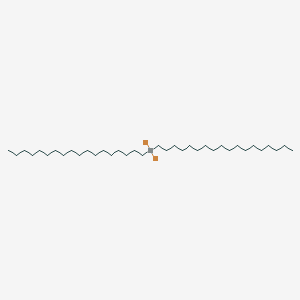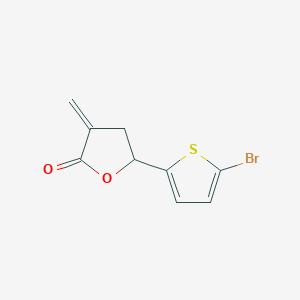
5-(5-Bromothiophen-2-yl)-3-methylideneoxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Bromothiophen-2-yl)-3-methylideneoxolan-2-one is an organic compound that features a brominated thiophene ring fused to a methylideneoxolanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromothiophen-2-yl)-3-methylideneoxolan-2-one typically involves the bromination of thiophene derivatives followed by cyclization reactions. One common method includes the use of 5-bromo-2-thiophene-carboxaldehyde as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of catalysts such as Chloramine-T and microwave irradiation to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize green chemistry principles to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Bromothiophen-2-yl)-3-methylideneoxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring without the bromine substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
5-(5-Bromothiophen-2-yl)-3-methylideneoxolan-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(5-Bromothiophen-2-yl)-3-methylideneoxolan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom and the thiophene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity . The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(5-Bromothiophen-2-yl)-3-methylideneoxolan-2-one include:
2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: These compounds share the brominated thiophene ring and have similar reactivity.
5-(4-Bromophenyl)-3-methylideneoxolan-2-one: This compound has a similar structure but with a brominated phenyl ring instead of a thiophene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
71741-43-0 |
|---|---|
Fórmula molecular |
C9H7BrO2S |
Peso molecular |
259.12 g/mol |
Nombre IUPAC |
5-(5-bromothiophen-2-yl)-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C9H7BrO2S/c1-5-4-6(12-9(5)11)7-2-3-8(10)13-7/h2-3,6H,1,4H2 |
Clave InChI |
HAMQWBJCCXPHMA-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC(OC1=O)C2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
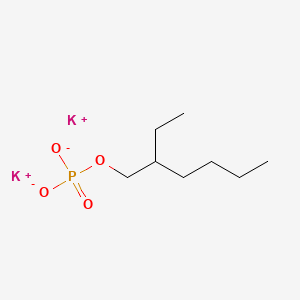
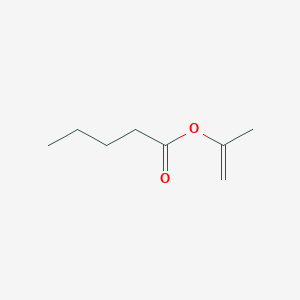
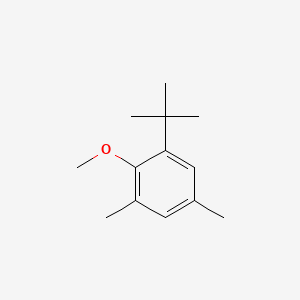
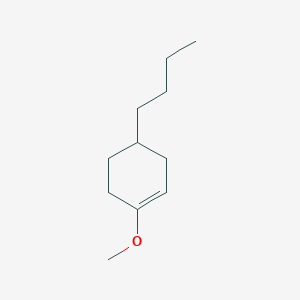
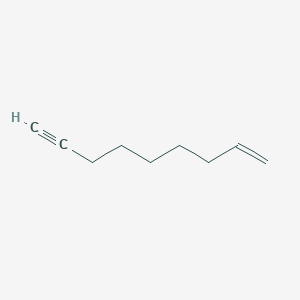
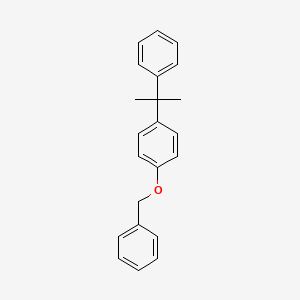
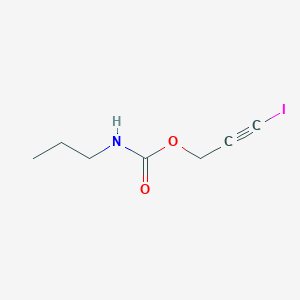

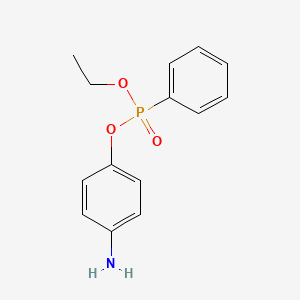
![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)

